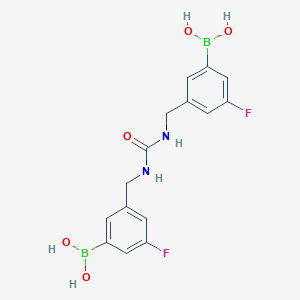

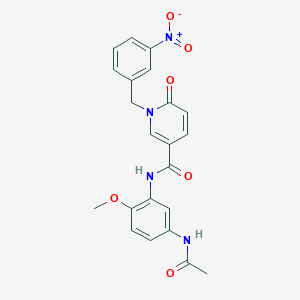

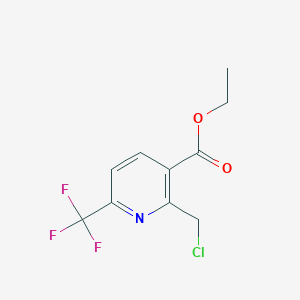

![molecular formula C20H19N3O2 B2696729 4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 439120-81-7](/img/structure/B2696729.png)

4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrole ring. The exact structure would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, which is aromatic and therefore relatively stable. The carboxamide group could potentially participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of the polar carboxamide group .Aplicaciones Científicas De Investigación

Synthesis and Design of Pyrrole Derivatives

Molecular Hybridization for Tuberculosis Treatment : A study involving the synthesis of thiazole-aminopiperidine hybrid analogues aimed at inhibiting Mycobacterium tuberculosis GyrB, showcasing the role of molecular hybridization in designing compounds with potential antibacterial properties (Jeankumar et al., 2013).

Innovative Synthesis Routes : Research into the phosphine-catalyzed [4 + 2] annulation process represents a methodological advance in synthesizing tetrahydropyridines, demonstrating the importance of innovative synthetic routes in creating functionalized molecules (Zhu et al., 2003).

Pfitzinger-type Chemistry for Ligand Synthesis : The use of Pfitzinger-type condensation to synthesize bi- and tridentate ligands showcases the application of classical reactions in modern ligand design, highlighting the versatility of pyrrole derivatives in coordination chemistry (Zong et al., 2008).

Biological Evaluation and Potential Applications

Anticancer and Anti-inflammatory Properties : A study on novel pyrazolopyrimidines derivatives examined their anticancer and anti-5-lipoxygenase activities, illustrating the potential of pyrrole derivatives in therapeutic applications (Rahmouni et al., 2016).

Antioxidant Activity : Research into selenolo[2,3-b]pyridine derivatives with a pyrrolyl moiety highlighted significant antioxidant activity, indicating the potential health benefits and protective effects of these compounds (Zaki et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-phenylacetyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(12-15-6-2-1-3-7-15)16-13-18(23-14-16)20(25)22-11-9-17-8-4-5-10-21-17/h1-8,10,13-14,23H,9,11-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLPXLOISNVBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

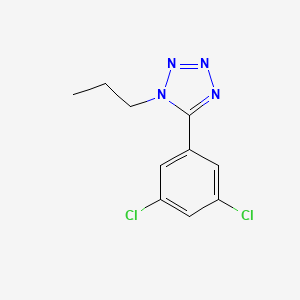

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)

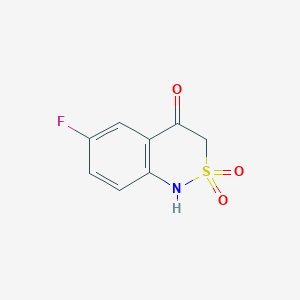

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2696664.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2696669.png)